molecular formula C18H12ClN5O5S B2952457 5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-71-4

5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2952457
CAS RN: 396721-71-4
M. Wt: 445.83
InChI Key: KRPDGWGQLRWSPY-UHFFFAOYSA-N
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Description

The compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of nitro groups (-NO2) and a benzamide group suggests that it might have some biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thieno[3,4-c]pyrazole ring, the introduction of the nitro groups, and the formation of the benzamide group .


Molecular Structure Analysis

The compound contains several functional groups, including nitro groups, a benzamide group, and a thieno[3,4-c]pyrazole ring. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The nitro groups and the benzamide group in the compound are likely to be reactive. The nitro groups could potentially be reduced to amines, and the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (such as the nitro groups and the benzamide group), the size and shape of the molecule, and the presence of aromatic rings .

properties

IUPAC Name

5-chloro-2-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O5S/c19-10-1-6-16(24(28)29)13(7-10)18(25)20-17-14-8-30-9-15(14)21-22(17)11-2-4-12(5-3-11)23(26)27/h1-7H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPDGWGQLRWSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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